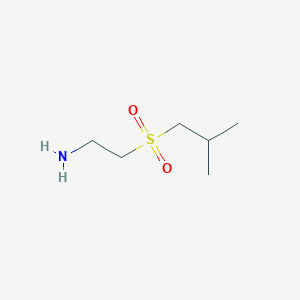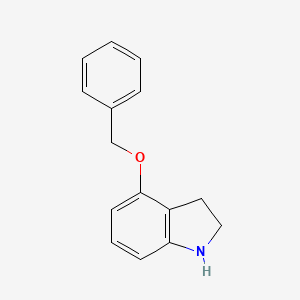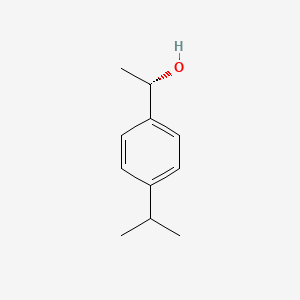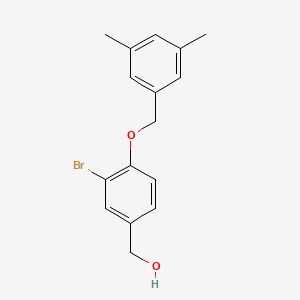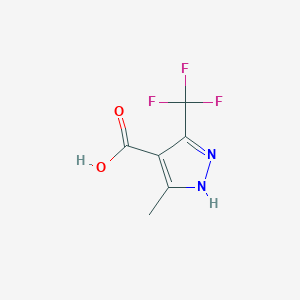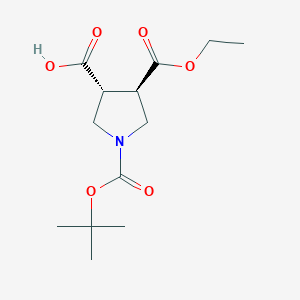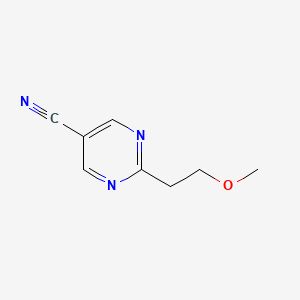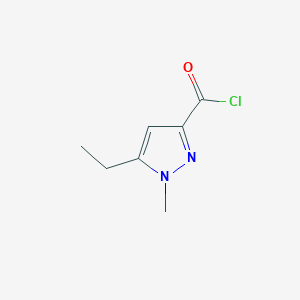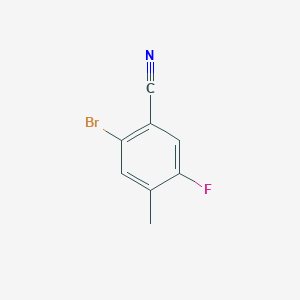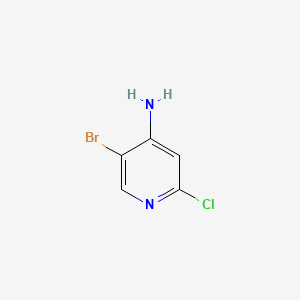![molecular formula C11H8F3N3O2 B1519212 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097070-54-6](/img/structure/B1519212.png)
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Drugs and Chemical Compounds : This compound is a significant intermediate in the synthesis of various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole derivative, 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which is useful for drug synthesis Liu et al.. Similarly, Shtabova et al. (2005) investigate 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid's structure and properties, including its reaction with methyl iodide and its conversion into acid chloride and substituted amide Shtabova et al..
Luminescence and Decarboxylation Studies : Zhao et al. (2014) discuss the synthesis of complexes with 1,2,3-triazole derivatives, including 5-methyl-1-phenyl-1H-1,2,3-triazole, and examine their luminescence and in situ solvothermal decarboxylation Zhao et al..
Antimicrobial Activity : Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity. These compounds, including variants like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, showed promising results in inhibiting bacterial growth Holla et al..
Catalytic Applications and Inhibitor Synthesis : Bhat et al. (2016) discuss the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents and their catalytic properties. These compounds, including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, show a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities Bhat et al..
Fluorescence Probing : He et al. (2020) developed a fluorescence probe for mercury ions using a derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This probe exhibited a significant increase in fluorescence intensity in the presence of Hg2+ ions, enabling naked-eye detection and potential use in biological systems He et al..
properties
IUPAC Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKFTJERVLCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



